molecular formula C14H10N2O2 B2997540 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 946338-47-2

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B2997540
CAS No.: 946338-47-2
M. Wt: 238.246
InChI Key: FUQYJXHIAMPGJO-UHFFFAOYSA-N
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Description

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one is a chemical compound based on the privileged 4H-benzo[d][1,3]oxazin-4-one scaffold, a fused N,O-heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This specific derivative is a valuable synthetic intermediate for researchers developing novel bioactive molecules. Compounds within the 4H-benzo[d][1,3]oxazin-4-one class have demonstrated a broad spectrum of biological properties in scientific studies, including anticancer , antibacterial , antiviral , and antifungal activities . They have also been identified as potential inhibitors for specific disease targets, such as serine proteases like human leukocyte elastase . The core structure is reactive at the C2 and C4 positions, making it a versatile building block for the synthesis of more complex heterocycles, such as quinazolinones, and for use in cycloaddition reactions . This product is provided For Research Use Only (RUO) and is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

8-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c1-9-3-2-4-11-12(9)16-13(18-14(11)17)10-5-7-15-8-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQYJXHIAMPGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the oxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Example :

  • 2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one (): Synthesized from anthranilic acid and 3,4-dichlorobenzoyl chloride, achieving 88% yield. The dichlorophenyl group enhances anticancer activity (IC50 = 68.59 μM against MCF-7).
  • 8-Methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one : Synthesized via cyclization of substituted anthranilic acid derivatives, with pyridine improving binding affinity in enzyme inhibition assays .

Key Observations:

  • Pyridinyl vs. Halophenyl Substituents : Pyridinyl groups (as in the target compound) improve solubility and enzyme interactions compared to halophenyl groups, which enhance steric bulk and lipophilicity .
  • Methyl vs. Ethyl/Methoxy Groups : Methyl at position 8 may reduce metabolic degradation compared to larger alkyl groups, balancing activity and stability .

Enzyme Inhibition and Selectivity

  • Serine Protease Inhibition: 4H-Benzoxazinones inhibit proteases like human leukocyte elastase (HLE) and complement C1r. For example, 5-ethyl-7-methoxy derivatives show potent HLE inhibition (IC50 ~30 nM) . The target compound’s pyridinyl group may mimic transition states in protease binding pockets .
  • HIV-1 Reverse Transcriptase (RT) Inhibition: Cyclized benzoxazinones (e.g., compounds 6d, 6h) exhibit IC50 values <1 µM, with selectivity indices (SI) >100 .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : Pyridinyl substituents reduce LogP compared to halophenyl analogs, enhancing aqueous solubility. For example, 2-(pyridin-4-yl) derivatives have LogP ~2.5 vs. ~3.8 for dichlorophenyl analogs .
  • Metabolic Stability : Methyl groups at position 8 may slow oxidative metabolism compared to unsubstituted analogs .

Biological Activity

8-Methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one is a member of the benzo[d][1,3]oxazine class of compounds, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. This compound has been investigated for its biological activity, particularly in the context of cancer treatment and other cellular processes.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 241.25 g/mol

This compound features a pyridine ring and a benzo[d][1,3]oxazine moiety, contributing to its biological activity.

Anti-Cancer Properties

Recent studies have indicated that derivatives of 4H-benzo[d][1,3]oxazines exhibit significant anti-cancer activity. In vitro assays have shown that this compound demonstrates cytotoxic effects against various breast cancer cell lines including MCF-7, CAMA-1, HCC1954, and SKBR-3.

Table 1: Inhibition Concentration (IC50) Values for this compound

Cell LineIC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
HCC19540.51 - 157.2
SKBR-30.09 - 93.08

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results suggest that the compound has varying degrees of effectiveness across different cell lines, with notable potency observed in SKBR-3 cells.

The mechanism by which this compound exerts its anti-cancer effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells. This oxidative stress can induce apoptosis and inhibit cellular proliferation.

Case Studies

In a study published in Current Pharmaceutical Design, researchers explored the differential effects of various benzo[d][1,3]oxazine derivatives on breast cancer cell lines. The study highlighted that compounds with specific substitutions at the C-2 position exhibited enhanced biological activity, suggesting that structural modifications could be a strategy for optimizing therapeutic efficacy .

Another significant finding was reported in Molecules, where the authors noted that certain derivatives not only inhibited cell growth but also induced autophagy and apoptosis through lysosomal pathways . This dual action mechanism reinforces the potential of these compounds as therapeutic agents against cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, anthranilic acid derivatives react with acylating agents (e.g., pyridine-4-carbonyl chloride) in pyridine at 0–2°C, followed by neutralization with sodium bicarbonate. Yields are optimized using glacial acetic acid as a catalyst during reflux with primary amines . Alternative routes involve palladium-catalyzed carbonylative cross-coupling using benzene-1,3,5-triyl triformate (TFBen) as a CO source to avoid toxic gas .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Peaks at δ = 7.30–8.40 ppm (aromatic protons) and δ = 116–159 ppm (carbonyl and heterocyclic carbons) confirm the core structure .
  • TLC : Cyclohexane:ethyl acetate (2:1) is used as a mobile phase to monitor reaction completion .
  • HPLC : Purity (>95%) is verified using reversed-phase columns, with retention times compared to standards .

Advanced Research Questions

Q. How can catalyst-free annulation reactions be designed using this compound as a precursor?

  • Methodological Answer : Under mild conditions, this compound reacts with sulfur ylides to form 1,2-dihydroquinolines (yields: 70–90%) or with α,β-unsaturated imines to yield 2,3-dihydropyrroles. Solvent selection (e.g., DCM or THF) and stoichiometric ratios (1:1.2 for ylides) are critical for regioselectivity .

Q. What palladium-catalyzed methods enable functionalization of the compound for diverse heterocyclic derivatives?

  • Methodological Answer : Pd-catalyzed carbonylative cyclization with aryl iodides (e.g., 2-iodoanilines) in the presence of TFBen generates 2-arylbenzoxazinones. Key parameters include:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Temperature: 80°C for 12 h
    This method tolerates nitro, methoxy, and thienyl substituents .

Q. How does the compound serve as an intermediate in designing PI3K inhibitors for anticancer research?

  • Methodological Answer : The pyridinyl-benzoxazinone scaffold reacts with ethyl 4-aminobenzoate or thiosemicarbazides to form hydrazide analogues. For example:

  • Step 1: Condensation with ethyl 4-aminobenzoate in ethanol (reflux, 6 h) yields quinazolinone derivatives.
  • Step 2: Hydrazine hydrate treatment introduces NH₂ groups for metal coordination (e.g., Cu²⁺ or Zn²⁺) to enhance bioactivity .

Q. How to address contradictions in reaction yields when varying substituents or catalysts?

  • Methodological Analysis :

  • Catalyst-Free vs. Pd-Catalyzed Routes : Catalyst-free methods (e.g., with sulfur ylides) yield 70–90% dihydroquinolines but require excess reagents. Pd-catalyzed routes achieve 40–86% yields with better functional group tolerance but higher costs .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) reduce yields in annulation reactions due to steric hindrance, while methoxy groups improve solubility and reactivity .

Q. What experimental models evaluate the compound’s neuroprotective effects in Alzheimer’s disease research?

  • Methodological Answer : In vitro neurotoxicity assays using Aβ25-35-induced human neuroblastoma cells:

  • Cell Viability : MTT assays show >80% viability at 10 µM concentrations.
  • Morphological Analysis : Phase-contrast microscopy confirms reduced neurite degeneration.
  • Control : Co-treatment with donepezil (10 µM) validates assay sensitivity .

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